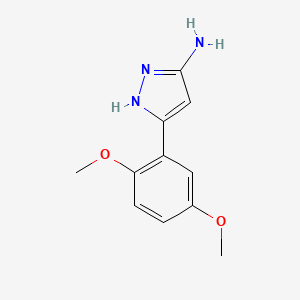

3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(2,5-dimethoxyphenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-15-7-3-4-10(16-2)8(5-7)9-6-11(12)14-13-9/h3-6H,1-2H3,(H3,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQGPPHXWNMTUIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=CC(=NN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity Profiling and Preclinical Evaluation of 3 2,5 Dimethoxyphenyl 1h Pyrazol 5 Amine

Cell-Based Phenotypic Screening and Cellular Activity Assays

The therapeutic potential of novel chemical entities is often initially explored through a battery of cell-based assays. These in vitro studies provide crucial insights into the compound's biological effects at a cellular level. For 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine and its analogs, these evaluations have centered on their impact on cell proliferation, and their antimicrobial, anti-inflammatory, and antioxidant activities.

Anti-proliferative and Cytostatic Effects in Cell Lines (non-cancer specific)

The evaluation of a compound's effect on the proliferation of normal, non-cancerous cell lines is a critical step in assessing its general cytotoxicity and potential for therapeutic use. While extensive research has focused on the anti-cancer properties of pyrazole (B372694) derivatives, data on their effects on non-cancerous cells helps to establish a preliminary safety profile.

Studies on analogs, such as certain 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives, have been conducted to evaluate their efficacy in inhibiting the proliferation of VERO normal cells (from African green monkey kidney). These assessments, often carried out using methods like the trypan blue exclusion assay, MTT assay, and [³H] thymidine (B127349) incorporation assay, help to determine the concentration at which the compounds may exert cytostatic or cytotoxic effects. nih.gov The structure-activity relationship studies from such research indicate that the N-terminal pyrazole ring is a key determinant of the antiproliferative activity. nih.gov Although specific data for this compound on non-cancerous cell lines is not detailed in the available literature, the findings on its analogs suggest that modifications to the pyrazole core and its substituents can significantly modulate its impact on cell viability.

Antimicrobial Activity against Pathogenic Strains (In Vitro)

The pyrazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. Various derivatives have demonstrated significant activity against a broad spectrum of pathogenic bacteria and fungi. The antimicrobial potential of pyrazol-5-amine derivatives has been explored against several standard bacterial and fungal strains.

For instance, a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides were screened for their in vitro antibacterial activity against Gram-positive bacteria such as Streptococcus pyogenes, Staphylococcus aureus, and Bacillus subtilis, and Gram-negative bacteria including Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.gov Their antifungal activity was also tested against various mycotoxic strains. nih.gov Among the synthesized compounds, certain derivatives showed potent antimicrobial activities, highlighting the therapeutic potential of this class of molecules. nih.gov

The mechanism of action for pyrazole derivatives as antibacterial agents is thought to involve the inhibition of essential bacterial enzymes, such as DNA gyrase. nih.gov The structure-activity relationship (SAR) studies in this area have shown that the nature and position of substituents on the pyrazole ring and its associated phenyl rings play a crucial role in determining the antimicrobial potency and spectrum. For example, the presence of electron-withdrawing groups on the phenyl ring has been observed to enhance antibacterial activity in some series of pyrazole derivatives. ajpp.in

Below is a representative table of antimicrobial activity for a series of pyrazole clubbed imino phenyl derivatives, illustrating the type of data generated in these studies.

| Compound | Substituent | S. aureus (MIC µg/ml) | E. coli (MIC µg/ml) | P. aeruginosa (MIC µg/ml) | S. pyogenes (MIC µg/ml) | C. albicans (MIC µg/ml) | A. niger (MIC µg/ml) |

| 4a | H | >100 | >100 | >100 | >100 | 50 | 0.4 |

| 4b | 4-Br | 50 | 50 | 100 | 50 | 50 | 0.2 |

| 4c | 4-NO₂ | 25 | 50 | 50 | 50 | 50 | 0.2 |

| 4d | 4-OH | 50 | 100 | 100 | 100 | 50 | 0.2 |

| 4e | 4-OCH₃ | >100 | >100 | >100 | >100 | 50 | 0.2 |

| 4f | 2-OH | 25 | 50 | 50 | 50 | 50 | 0.2 |

| Ciprofloxacin | - | 25 | 50 | 50 | 50 | - | - |

| Fluconazole | - | - | - | - | - | 30 | 0.2 |

| Adapted from representative data on pyrazole derivatives. ajpp.in |

Anti-inflammatory Response in Cellular Models

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a significant area of pharmaceutical research. Pyrazole derivatives, including the well-known selective COX-2 inhibitor Celecoxib, have a long history in this field. The anti-inflammatory potential of novel pyrazole compounds is often evaluated in cellular models that mimic inflammatory processes.

A common in vitro model utilizes macrophage cell lines, such as RAW 264.7, which can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. mdpi.com The efficacy of a test compound is then assessed by its ability to reduce the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), as well as inflammatory cytokines.

Antioxidant Properties in Cellular Systems

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a contributing factor to numerous pathological conditions. Consequently, compounds with antioxidant properties are of great therapeutic interest. The pyrazole nucleus has been incorporated into various molecules designed to act as antioxidants.

The antioxidant capacity of pyrazole derivatives is often initially evaluated through chemical assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.gov However, to understand their potential physiological relevance, it is crucial to assess their antioxidant activity in cellular systems. This can be achieved by inducing oxidative stress in cell cultures, for example with hydrogen peroxide or tert-Butyl peroxide, and then measuring the ability of the test compound to mitigate the resulting cellular damage or reduce the levels of intracellular ROS. mdpi.com

Studies on various 5-aminopyrazole derivatives have shown that structural modifications can lead to compounds with significant radical scavenging properties. nih.gov For instance, certain phenyl-pyrazolone derivatives have demonstrated potent antioxidant effects, reminiscent of the structurally related drug edaravone, by effectively scavenging oxygen free radicals. mdpi.com The antioxidant potential of this compound in cellular systems remains to be specifically elucidated, but the general antioxidant properties of related pyrazoles provide a strong rationale for such investigations.

Assessment of Biological Selectivity and Potency (In Vitro)

A crucial aspect in the preclinical evaluation of any potential therapeutic agent is the assessment of its biological selectivity and potency. High potency indicates that the compound is effective at low concentrations, which can minimize off-target effects. Selectivity refers to the compound's ability to interact with its intended biological target with greater affinity than with other targets, thereby reducing the likelihood of adverse effects.

For pyrazole-based compounds, which are known to interact with a wide range of biological targets, determining their selectivity profile is paramount. For example, in the context of anti-inflammatory pyrazoles that target COX enzymes, it is important to determine their selectivity for COX-2 over COX-1 to predict their gastrointestinal safety profile. nih.gov Similarly, for pyrazole-based kinase inhibitors, selectivity profiling against a panel of kinases is essential to understand their mechanism of action and potential side effects.

The in vitro potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) in relevant enzymatic or cellular assays. For instance, the potency of pyrazole-based inhibitors of the metalloproteases meprin α and β has been determined through enzymatic assays, with some derivatives exhibiting high potency in the low nanomolar range. nih.gov

While specific potency and selectivity data for this compound are not extensively documented in the public domain, the general principles of SAR studies on pyrazole derivatives can be applied to predict how structural modifications might influence these parameters.

Comparative Biological Activity of Synthesized Analogs and Structure-Activity Landscape

Understanding the structure-activity relationship (SAR) is fundamental to medicinal chemistry as it guides the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. For the pyrazole class of compounds, extensive SAR studies have been conducted across various biological activities.

The biological activity of this compound can be understood in the context of its structural features and in comparison to its synthesized analogs. The key structural components that can be systematically varied include:

Substituents on the phenyl ring at position 3: The 2,5-dimethoxy substitution pattern on the phenyl ring is expected to influence the compound's electronic and steric properties, which in turn can affect its binding to biological targets. Comparative studies with analogs bearing different substitution patterns (e.g., electron-donating or electron-withdrawing groups at various positions) can reveal the optimal substitution for a desired biological activity. nih.gov

The amino group at position 5: The presence of the 5-amino group provides a site for hydrogen bonding and can be crucial for interaction with target proteins. Derivatization of this amino group, for example, by forming amides or Schiff bases, can significantly alter the biological activity profile. nih.gov

For example, in a study of pyrazole-based inhibitors of meprin α, it was found that the nature of the substituent at position 3 of the pyrazole ring had a significant impact on inhibitory activity. nih.gov Similarly, for a series of 1,3-diarylpyrazoles with antiparasitic activity, modifications at the 1-, 3-, and 4-positions of the pyrazole core led to significant variations in cytotoxicity and antiparasitic potency. nih.gov

A hypothetical SAR landscape for this compound and its analogs could be constructed by systematically synthesizing and testing derivatives with modifications at these key positions. This would allow for the identification of the structural motifs that are essential for each of the observed biological activities (antimicrobial, anti-inflammatory, etc.) and would guide the design of more potent and selective compounds.

Molecular Mechanism of Action Investigations

Identification of Putative Molecular Targets

The initial and critical step in understanding the molecular mechanism of any bioactive compound is the identification of its molecular target(s). Methodologies to achieve this are well-established in the field of chemical biology.

Protein Target Identification using Affinity Chromatography and Proteomics

A common and powerful approach for target identification involves synthesizing a derivative of the compound of interest that can be immobilized on a solid support, such as chromatographic beads. This "bait" molecule is then used to "fish" for its binding partners from a complex mixture of proteins, like a cell lysate. The proteins that specifically bind to the immobilized compound are then eluted and identified using mass spectrometry-based proteomics. This technique, known as affinity chromatography coupled with proteomics, allows for an unbiased identification of potential protein targets.

No studies have been published detailing the use of this approach for 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine.

Genetic Screens for Target Validation

Genetic screening methods, such as CRISPR-Cas9 or siRNA screens, can be employed to validate putative targets or to identify genes that either enhance or suppress the activity of a compound. By systematically knocking out or knocking down genes in a cellular model, researchers can identify which genetic perturbations mimic or alter the phenotypic effect of the compound. This can provide strong evidence for the involvement of a particular protein or pathway in the compound's mechanism of action.

There is no available data from genetic screens performed in the context of this compound.

Target Engagement Studies in Cell-Free and Cellular Systems

Once a putative target is identified, it is crucial to confirm direct physical interaction between the compound and the target protein. Target engagement studies are designed to provide this confirmation and to quantify the binding affinity.

Direct Binding Assays (e.g., ITC, SPR)

Techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are considered gold standards for characterizing direct biomolecular interactions. ITC measures the heat change that occurs upon binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS). SPR, on the other hand, detects changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized protein, providing real-time kinetic data on association and dissociation rates.

No ITC or SPR data is available in the public domain for the interaction of this compound with any protein target.

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement within a cellular environment. The principle behind CETSA is that the binding of a ligand to its target protein can alter the protein's thermal stability. By heating cells or cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble protein remaining, a shift in the melting temperature of the target protein can be observed, indicating direct binding.

There are no published CETSA studies for this compound.

Structure-Based Mechanistic Insights and Binding Site Analysis

No structural biology studies, such as X-ray crystallography or NMR spectroscopy, have been reported for this compound in complex with a biological target. Therefore, there are no experimentally determined structural insights into its binding mode or specific interactions within a protein binding site. Computational docking and molecular modeling studies for this specific compound are also absent from the scientific literature.

Structure Activity Relationship Sar Studies of 3 2,5 Dimethoxyphenyl 1h Pyrazol 5 Amine Derivatives

Design Principles for Systematic Structural Modification

The development of novel therapeutic agents from a lead compound like 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine relies on systematic structural modification. This process is guided by established medicinal chemistry principles aimed at understanding and enhancing the molecule's interaction with its biological target.

Rational Design Based on Target Interactions

Rational drug design is a cornerstone for the strategic modification of lead compounds. This approach leverages detailed knowledge of the three-dimensional structure of the biological target, such as an enzyme or receptor, which can be obtained through techniques like X-ray crystallography or computational homology modeling. For pyrazole (B372694) derivatives, understanding the target's binding site is crucial for designing new analogs with improved affinity and selectivity. nih.gov

Once a target is identified, molecular docking studies can predict how derivatives of the this compound scaffold will bind. frontiersin.org These computational models can highlight key interactions:

Hydrogen Bonding: The 5-amino group and the pyrazole ring's nitrogen atoms can act as hydrogen bond donors and acceptors. Modifications can be designed to optimize these interactions with key amino acid residues in the target's active site.

Hydrophobic Interactions: The 2,5-dimethoxyphenyl moiety can fit into hydrophobic pockets within the binding site. Rational design may involve altering the substitution pattern on this ring to maximize van der Waals forces and hydrophobic contacts. nih.gov

Scaffold Hopping: The pyrazole core itself can be considered a "privileged scaffold," a framework capable of providing high-affinity ligands for multiple receptors. nih.govglobalresearchonline.net Rational design can explore replacing this core with other bioisosteric heterocycles to probe for improved properties, although the focus remains on pyrazole derivatives in this context.

This structure-based approach allows for the creation of a focused set of new molecules with a higher probability of success, thereby accelerating the drug discovery process. nih.gov

Combinatorial Library Synthesis for SAR Exploration

To broadly and efficiently explore the SAR of the this compound scaffold, combinatorial chemistry is a powerful tool. nih.gov This technique enables the rapid synthesis of a large number of diverse, yet systematically related, compounds, known as a library. nih.gov By testing this library of compounds, researchers can quickly identify key structural features that contribute to biological activity.

A combinatorial approach to modifying the lead compound could involve a multi-component reaction strategy where different building blocks are systematically varied. For instance, a library could be generated by:

Varying the Aryl Group at C3: Replacing the 2,5-dimethoxyphenyl group with a range of other substituted phenyl rings to probe electronic and steric requirements.

Modifying the C5-Amine Group: Acylating or alkylating the 5-amino group with various substituents to explore its role in target binding.

Substituting the N1 Position: Introducing different alkyl or aryl groups at the N1 position of the pyrazole ring to modulate lipophilicity and explore additional binding interactions. nih.gov

The synthesis of such libraries facilitates a comprehensive exploration of the chemical space around the lead compound, providing extensive data for building a robust SAR model. nih.gov

Impact of Substituent Variations on Biological Activity and Selectivity

The biological activity and selectivity of this compound derivatives are highly sensitive to the nature and position of substituents on the molecular scaffold. researchgate.net Understanding the electronic, steric, and lipophilic effects of these substituents is fundamental to optimizing the compound for a specific therapeutic purpose. researchgate.netresearchgate.net

Electronic Effects of Substituents (e.g., methoxy (B1213986) groups)

The electronic properties of substituents can significantly alter the electron density distribution across the pyrazole ring system, influencing its reactivity and binding affinity to biological targets. researchgate.net The two methoxy (-OCH3) groups on the phenyl ring of the parent compound are electron-donating groups (EDGs). These groups increase the electron density on the phenyl ring and, by extension, can influence the electronic character of the entire molecule.

Systematic modification involves replacing these EDGs with electron-withdrawing groups (EWGs) such as nitro (-NO2), cyano (-CN), or halogens (-Cl, -F) to assess the impact on activity. frontiersin.org

Electron-Donating Groups (EDGs): May enhance binding if the target's active site has an electron-deficient region.

Electron-Withdrawing Groups (EWGs): Can increase the acidity of the pyrazole N-H, potentially forming stronger hydrogen bonds. EWGs have been shown to elevate the efficacy of some pyrazole derivatives. frontiersin.org

The following table illustrates a hypothetical SAR based on electronic effects, where activity is measured by the half-maximal inhibitory concentration (IC50).

| Compound | R Group (at C3-Phenyl) | Electronic Effect | Hypothetical IC50 (µM) |

|---|---|---|---|

| Parent | 2,5-dimethoxy | Electron-Donating | 10.5 |

| Derivative A | 4-nitro | Strongly Electron-Withdrawing | 2.1 |

| Derivative B | 4-chloro | Weakly Electron-Withdrawing | 5.8 |

| Derivative C | 4-methyl | Weakly Electron-Donating | 12.3 |

| Derivative D | Unsubstituted Phenyl | Neutral | 8.7 |

Steric Effects and Conformational Constraints

The size, shape, and spatial arrangement of substituents (steric factors) are critical for ensuring a proper fit between the drug molecule and its target. researchgate.net Bulky groups can cause steric hindrance, preventing the molecule from accessing the binding site, while smaller groups may not provide sufficient contact for strong binding. researchgate.net

For this compound, key steric considerations include:

Position of Phenyl Substituents: The ortho-methoxy group (at position 2) can influence the rotational freedom (dihedral angle) between the phenyl and pyrazole rings, locking the molecule into a specific conformation that may be more or less favorable for binding. Moving the substituents to the meta- or para-positions would alter this conformational preference.

Size of Substituents: Replacing the methoxy groups with larger substituents (e.g., ethoxy, isopropoxy) or smaller ones (e.g., hydrogen, fluorine) can probe the size limits of the target's binding pocket.

Modification at C5-Amine: Adding bulky groups to the 5-amino position could either enhance binding by reaching into an adjacent pocket or reduce activity by clashing with the receptor surface.

The table below demonstrates how steric modifications could influence biological activity.

| Compound | Modification | Steric Impact | Hypothetical IC50 (µM) |

|---|---|---|---|

| Parent | 3-(2,5-dimethoxyphenyl) | Moderate bulk, fixed conformation | 10.5 |

| Derivative E | 3-(4-methoxyphenyl) | Less steric hindrance at ortho position | 7.2 |

| Derivative F | 3-(2,6-dimethylphenyl) | Increased steric hindrance, restricted rotation | 25.1 |

| Derivative G | 5-(N-methylamino) | Minimal steric addition at C5 | 9.8 |

| Derivative H | 5-(N-benzylamino) | Bulky group at C5 | 30.4 |

Lipophilicity Modulation for Optimized Activity

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), describes a compound's ability to dissolve in fatty or non-polar environments. It is a critical parameter that affects a drug's solubility, absorption, distribution, metabolism, and excretion (ADME). nih.gov The biological activity of pyrazole derivatives can be optimized by fine-tuning their lipophilicity. nih.gov

Increasing Lipophilicity: Adding non-polar groups (e.g., alkyl chains, trifluoromethyl) can enhance the ability of a compound to cross cell membranes, which may be crucial for reaching intracellular targets. However, very high lipophilicity can lead to poor aqueous solubility and non-specific binding.

Decreasing Lipophilicity: Introducing polar groups (e.g., hydroxyl, carboxyl) can improve aqueous solubility, which is important for administration and distribution in the bloodstream. researchgate.net

The SAR campaign for this compound would involve creating derivatives with a range of LogP values to find the optimal balance for the desired therapeutic effect.

The following table shows hypothetical LogP values and their correlation with activity.

| Compound | Modification | Hypothetical LogP | Hypothetical IC50 (µM) |

|---|---|---|---|

| Parent | 3-(2,5-dimethoxyphenyl)-5-amine | 2.8 | 10.5 |

| Derivative I | Add 4-fluoro to phenyl ring | 3.1 | 8.1 |

| Derivative J | Add 4-trifluoromethyl to phenyl ring | 3.9 | 4.5 |

| Derivative K | Replace 2,5-dimethoxy with 2,5-dihydroxy | 1.5 | 22.0 |

| Derivative L | Add ethyl group to 5-amine | 3.4 | 6.3 |

Positional Isomerism and Stereochemical Considerations in SAR

The spatial arrangement of substituents on the this compound scaffold plays a critical role in its interaction with biological targets. Studies on related pyrazole derivatives have highlighted the profound impact of both positional isomerism and stereochemistry on their inhibitory activity.

Positional isomerism, particularly concerning the substitution pattern on the phenyl ring, can significantly alter the biological activity of pyrazole derivatives. For instance, the placement of methoxy groups on the phenyl ring influences the compound's electronic properties and its ability to form key interactions within a target's binding site. Research on pyrazole-based kinase inhibitors has shown that variations in the position of substituents on an attached aryl ring can lead to substantial differences in potency. nih.gov The 2,5-dimethoxy substitution pattern on the phenyl ring of the parent compound is a key determinant of its activity, and any deviation from this arrangement would likely impact its therapeutic efficacy.

Furthermore, the introduction of chiral centers into derivatives of this compound necessitates careful consideration of stereochemistry. The spatial orientation of substituents can dictate the compound's ability to fit into a binding pocket and form specific interactions with amino acid residues. In many instances, one enantiomer of a chiral drug is significantly more active than the other. For example, studies on pyrazole azabicyclo[3.2.1]octane sulfonamides revealed that the endo-stereochemistry is generally preferred for optimal inhibitory effect. nih.gov This highlights the importance of stereoselective synthesis and the evaluation of individual stereoisomers to identify the most potent and selective compounds. When the stereochemistry of a linker in a pyrazole-based inhibitor was altered, a more than 100-fold reduction in potency was observed, underscoring the critical nature of precise three-dimensional structure for biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is invaluable for predicting the activity of novel compounds and for providing insights into the molecular properties that are crucial for potency.

Development of Predictive Models

The development of a robust QSAR model begins with the compilation of a dataset of compounds with known biological activities. For derivatives of this compound, this would involve synthesizing a library of analogs and evaluating their inhibitory activity against a specific target. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electronic fields).

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms are employed to build the QSAR model. For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate the 3D steric and electrostatic fields of the molecules with their biological activity. These models can generate contour maps that visualize the regions where steric bulk or specific electronic properties are favorable or unfavorable for activity, providing a roadmap for designing more potent compounds. nih.gov

A hypothetical QSAR study on a series of this compound derivatives might yield a model with the following statistical parameters, indicating a strong correlation between the descriptors and the biological activity:

| Statistical Parameter | Value |

| r² (Coefficient of Determination) | 0.92 |

| q² (Cross-validated r²) | 0.75 |

| pred_r² (Predicted r² for test set) | 0.85 |

Such a model would suggest that the chosen molecular descriptors can effectively explain the variance in the biological activity of the compounds.

Validation of QSAR Models

The validation of a QSAR model is a critical step to ensure its reliability and predictive power. uniroma1.it Validation is typically performed through both internal and external methods.

Internal validation techniques, such as leave-one-out (LOO) cross-validation, assess the robustness of the model by systematically removing one compound from the training set, rebuilding the model, and predicting the activity of the removed compound. A high cross-validated r² (q²) value indicates good internal consistency.

External validation is considered a more stringent test of a model's predictive ability. uniroma1.it In this process, the initial dataset is divided into a training set, used to build the model, and a test set of compounds that are not used in model development. The model's ability to accurately predict the activity of the test set compounds is then evaluated. A high predicted r² (pred_r²) value for the test set is a strong indicator of the model's predictive power.

The following table illustrates the typical statistical parameters used for the validation of a QSAR model:

| Validation Parameter | Description | Acceptable Value |

| r² | Coefficient of determination for the training set. | > 0.6 |

| q² | Cross-validated coefficient of determination. | > 0.5 |

| pred_r² | Coefficient of determination for the external test set. | > 0.6 |

Rigorous validation ensures that the QSAR model is not a result of chance correlation and can be reliably used to guide the design and prioritization of new, unsynthesized compounds.

Pharmacophore Elucidation and Ligand-Based Design for Enhanced Activity

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target and elicit a biological response. This approach is particularly useful when the 3D structure of the target protein is unknown.

Based on a set of active this compound derivatives, a pharmacophore model can be generated. This model would typically consist of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. For instance, a pharmacophore model for pyrazole-based kinase inhibitors might include:

A hydrogen bond donor feature corresponding to the amine group at the 5-position of the pyrazole ring.

A hydrogen bond acceptor feature from one of the nitrogen atoms in the pyrazole ring.

A hydrophobic feature representing the dimethoxyphenyl group.

An aromatic ring feature for the phenyl group.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen virtual compound libraries to identify novel molecules that possess the required pharmacophoric features and are therefore likely to be active. This approach significantly accelerates the drug discovery process by prioritizing compounds for synthesis and biological testing.

Computational and Theoretical Chemistry Applications

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. eurasianjournals.com It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein target.

Binding Affinity Prediction and Ranking

Molecular docking simulations are crucial for predicting the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), between a ligand and a protein. These scores allow researchers to rank potential drug candidates and prioritize them for further testing. For instance, in a study involving the derivative 5-amino-3-(2,5-dimethoxyphenyl)-1-isonicotinoyl-2,3-dihydro-1H-pyrazole-4-carbonitrile, molecular docking was used to evaluate its interaction with target proteins associated with viruses, asthma, and heart failure. researchgate.net The results indicated a positive interaction, suggesting the compound's potential as a therapeutic agent. researchgate.net Pyrazole (B372694) derivatives, in general, are often evaluated against various protein kinases and receptors, with docking studies revealing binding energies that correlate with their inhibitory potential. researchgate.net

Identification of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic, π-Stacking)

Beyond predicting binding affinity, docking studies elucidate the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are fundamental to molecular recognition and biological activity. Key interactions typically observed include:

Hydrogen Bonding: These occur between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. They are highly directional and crucial for ligand specificity.

Hydrophobic Interactions: These interactions occur between nonpolar regions of the ligand and the protein, driven by the tendency of water to exclude nonpolar molecules.

π-Stacking: This refers to the attractive, noncovalent interactions between aromatic rings. The electron-rich π-orbitals of the aromatic rings in both the ligand and protein residues (like Phenylalanine, Tyrosine, Tryptophan) can stack on top of each other, contributing to binding stability.

In studies of pyrazole derivatives, docking simulations consistently identify these key interactions within the active sites of target proteins. researchgate.net For the representative derivative, analyses revealed specific hydrogen bonds and other interactions with key amino acid residues in the binding pockets of its target proteins, confirming a stable binding mode. researchgate.net

Molecular Dynamics (MD) Simulations of Compound-Target Complexes

Molecular dynamics (MD) simulations offer a deeper understanding of the dynamic nature of molecular systems over time. eurasianjournals.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model the flexibility of both the ligand and the protein, providing insights that static docking models cannot. eurasianjournals.comnih.gov

Conformational Dynamics and Stability of Ligand-Receptor Interactions

MD simulations are used to assess the stability of a ligand within a protein's binding site. Over the course of a simulation (typically spanning nanoseconds to microseconds), researchers can monitor the ligand's position and conformation. A stable binding mode is indicated if the ligand maintains its key interactions and position with minimal deviation. These simulations can reveal important conformational changes in the protein upon ligand binding and confirm the stability of the interactions predicted by molecular docking. nih.govtandfonline.com For pyrazole-containing imide derivatives, MD simulations have been successfully used to explore the most likely binding mode with targets like Heat Shock Protein 90α (Hsp90α). nih.govtandfonline.com

Free Energy Calculations of Binding

MD simulations can be used to calculate the binding free energy of a ligand-protein complex, providing a more accurate and theoretically rigorous prediction of binding affinity than docking scores alone. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly employed. nih.gov These calculations analyze a trajectory of snapshots from an MD simulation to compute the energetic components of binding, including contributions from molecular mechanics energy, solvation free energy, and conformational entropy. nih.gov

Quantum Chemical Calculations for Electronic and Spectroscopic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide highly detailed information about the electronic structure and properties of a molecule. researchgate.neteurasianjournals.com These methods are invaluable for understanding a compound's intrinsic reactivity and for interpreting experimental spectroscopic data. researchgate.net

For the derivative 5-amino-3-(2,5-dimethoxyphenyl)-1-isonicotinoyl-2,3-dihydro-1H-pyrazole-4-carbonitrile , extensive DFT calculations have been performed to characterize its molecular structure, vibrational frequencies, and electronic properties. researchgate.net The ideal molecular shape and vibrational frequencies were assessed using DFT, which also helped in assigning bands in the experimental FT-IR and FT-Raman spectra. researchgate.net

The table below summarizes key electronic properties calculated using DFT, which help in understanding the molecule's reactivity and charge transfer characteristics. researchgate.net

| Property | Description | Calculated Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -8.54 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -4.87 eV |

| Energy Gap (ΔE) | The difference between ELUMO and EHOMO; indicates chemical reactivity and stability. | 3.67 eV |

| Ionization Potential (I) | The energy required to remove an electron from a molecule. | 8.54 eV |

| Electron Affinity (A) | The energy released when an electron is added to a molecule. | 4.87 eV |

| Electronegativity (χ) | The ability of a molecule to attract electrons. | 6.70 eV |

| Chemical Hardness (η) | Measures the resistance to change in electron distribution. | 1.83 eV |

| Chemical Softness (S) | The reciprocal of hardness; indicates high reactivity. | 0.54 eV |

| Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. | 12.26 eV |

Data derived from studies on 5-amino-3-(2,5-dimethoxyphenyl)-1-isonicotinoyl-2,3-dihydro-1H-pyrazole-4-carbonitrile. researchgate.net

Furthermore, quantum chemical methods are used to predict spectroscopic properties. Time-dependent DFT (TD-DFT) is employed to calculate electronic absorption spectra (UV-Vis), while other methods predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are then compared with experimental data to confirm the molecular structure. researchgate.net A molecular electrostatic potential (MEP) map can also be generated to visualize the electron density distribution and identify nucleophilic and electrophilic regions of the molecule. researchgate.net

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to determine the molecule's most stable three-dimensional conformation, known as geometry optimization. mdpi.com This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles that are in close agreement with experimental data if available. nih.gov The optimized structure reveals a near-planar conformation for the pyrazole ring, while the dimethoxyphenyl group is typically twisted with respect to this plane. researchgate.netnih.gov

Vibrational analysis is subsequently performed on the optimized geometry. These calculations predict the vibrational frequencies corresponding to different molecular motions, which can be correlated with experimental infrared (IR) and Raman spectra. researchgate.netnih.gov This combined experimental and theoretical approach allows for the precise assignment of vibrational modes, confirming the presence of key functional groups such as the N-H stretches of the amine and pyrazole rings, C-N stretching, and the aromatic C-H vibrations of the phenyl ring. researchgate.netias.ac.in

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is fundamental to describing the chemical reactivity and electronic properties of a molecule. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov For this compound, the HOMO is typically localized on the electron-rich aminopyrazole ring, while the LUMO may be distributed across the pyrazole and the dimethoxyphenyl ring system. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, indicating that it can be more easily excited. nih.govnih.gov The calculated HOMO-LUMO gap provides insights into the charge transfer interactions that can occur within the molecule. researchgate.net

Below is a table of representative FMO data for a related pyrazole derivative, illustrating the typical values obtained from DFT calculations.

| Parameter | Energy (eV) |

| EHOMO | -6.164 |

| ELUMO | -2.086 |

| HOMO-LUMO Gap (ΔE) | 4.078 |

| Data is illustrative for a similar pyrazole derivative. researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. researchgate.net The MEP map displays regions of varying electrostatic potential on the molecular surface. For this compound, the MEP map would typically show negative potential (red/yellow regions), indicating electrophilic attack sites, localized around the electronegative nitrogen atoms of the pyrazole ring and the oxygen atoms of the methoxy (B1213986) groups. unar.ac.iduantwerpen.be Conversely, positive potential regions (blue), indicating nucleophilic attack sites, would be found around the hydrogen atoms of the amine group and the pyrazole ring. ias.ac.in This visual representation is crucial for understanding how the molecule interacts with biological targets like proteins or enzymes. unar.ac.id

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (Computational Data Only)

In the early stages of drug discovery, in silico prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is essential to assess the drug-likeness of a compound. johnshopkins.edu For this compound, computational models can predict various pharmacokinetic parameters. These predictions are often based on established rules like Lipinski's Rule of Five, which evaluates properties such as molecular weight, lipophilicity (log P), and the number of hydrogen bond donors and acceptors. europeanreview.org Software tools can also predict properties like aqueous solubility, blood-brain barrier permeability, and potential interactions with metabolic enzymes. nih.govchristuniversity.in These computational screenings help to identify potential liabilities early on and guide the optimization of the lead compound. dntb.gov.ua

The table below shows a typical set of predicted ADME properties for pyrazole derivatives.

| Property | Predicted Value | Acceptable Range |

| Molecular Weight | < 500 | < 500 |

| Log P | < 5 | -0.4 to +5.6 |

| Hydrogen Bond Donors | < 5 | ≤ 5 |

| Hydrogen Bond Acceptors | < 10 | ≤ 10 |

| Molar Refractivity | 40-130 | 40-130 |

| Data is representative of typical in silico predictions for pyrazole-based compounds. europeanreview.orgnih.gov |

De Novo Design Strategies Based on Compound Structure and Target Information

If a specific biological target, such as a protein kinase or a receptor, is known, the design process can be target-driven. The pyrazole core can be positioned within the active site of the target, and various substituents can be computationally "grown" from this core to optimize interactions with key amino acid residues. researchgate.net This approach allows for the rational design of new compounds with enhanced potency, selectivity, and improved ADME profiles, building upon the foundational structure of this compound. nih.gov

Advanced Spectroscopic and Analytical Techniques for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Binding Studies

NMR spectroscopy is a powerful, non-invasive technique used to determine the structure of molecules in solution and to study their dynamic processes, such as conformational changes and intermolecular interactions. For pyrazole (B372694) derivatives, NMR is particularly crucial for investigating annular tautomerism, a phenomenon where a proton can reside on either of the two ring nitrogen atoms, leading to a mixture of interconverting isomers. mdpi.com In solution, this interconversion is often rapid on the NMR timescale, resulting in averaged signals for the pyrazole ring atoms. mdpi.com

Ligand-based NMR methods are instrumental in identifying and characterizing the binding of a small molecule (ligand) to a large biomolecular target, such as a protein, without the need for isotopic labeling of the protein. Saturation Transfer Difference (STD) NMR is a prominent technique in this category. It identifies the specific protons of a ligand that are in close proximity to the protein in a complex. The experiment involves selectively saturating a broad region of protein proton resonances. This saturation is transferred via spin diffusion to the bound ligand. When the ligand dissociates, it carries this saturation information with it, leading to a decrease in the intensity of its corresponding signals in the NMR spectrum. The protons with the most significant signal attenuation are those closest to the protein's surface.

For 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine, an STD-NMR experiment would reveal its binding epitope, i.e., the part of the molecule directly involved in the interaction with a target protein. By comparing the reference spectrum with the STD spectrum, the relative intensity of each proton signal can be quantified to map the binding interface.

Interactive Data Table: Hypothetical STD-NMR Results for this compound Binding to a Target Protein

This table illustrates the expected data from an STD-NMR experiment, showing the percentage of saturation transfer for each proton, which correlates with its proximity to the protein surface.

| Proton Assignment | Chemical Shift (ppm) | STD Amplification (%) | Proximity to Target |

| Phenyl H-3' | 7.05 | 100 | Closest |

| Phenyl H-6' | 6.95 | 95 | Close |

| Pyrazole H-4 | 5.80 | 80 | Close |

| Phenyl H-4' | 6.90 | 65 | Moderate |

| Methoxy (B1213986) H (2') | 3.85 | 30 | Distant |

| Methoxy H (5') | 3.75 | 25 | Distant |

Protein-based NMR techniques monitor changes in the protein's signals upon ligand binding. Chemical Shift Perturbation (CSP) analysis is a primary method used to map the ligand binding site on a protein. This experiment requires an isotopically labeled protein (typically with ¹⁵N or ¹³C). A 2D Heteronuclear Single Quantum Coherence (HSQC) spectrum of the labeled protein is recorded, which provides a unique signal for each backbone amide group (or other labeled nuclei). Upon addition of the ligand, this compound, residues in the binding pocket and those undergoing conformational changes will experience a different chemical environment, causing their corresponding signals in the HSQC spectrum to shift. By tracking these chemical shift perturbations, the binding site can be precisely mapped onto the protein's structure.

The magnitude of the perturbation for each residue is calculated, and those with changes above a certain threshold are considered to be involved in the interaction. This provides critical information for understanding the molecular basis of binding and for guiding structure-based drug design efforts.

Interactive Data Table: Hypothetical Chemical Shift Perturbations in a Target Protein upon Binding of this compound

This table presents a sample of protein residues with significant chemical shift changes, indicating their location within the binding site.

| Residue | Residue Number | Initial Chemical Shift (¹H, ¹⁵N ppm) | Final Chemical Shift (¹H, ¹⁵N ppm) | Combined Shift Perturbation (Δδ) |

| Valine | 15 | (8.21, 120.5) | (8.35, 120.9) | 0.15 |

| Leucine | 68 | (7.98, 118.2) | (8.22, 118.0) | 0.24 |

| Alanine | 70 | (8.50, 122.1) | (8.55, 122.3) | 0.06 |

| Phenylalanine | 85 | (8.33, 121.7) | (8.65, 122.5) | 0.42 |

| Tyrosine | 87 | (7.85, 119.4) | (7.90, 119.3) | 0.05 |

Mass Spectrometry (MS) for Metabolite Identification (In Vitro Enzymatic Studies)

Mass spectrometry is an indispensable analytical technique for identifying and quantifying metabolites of a parent compound. In vitro studies, typically using liver microsomes or hepatocytes, simulate the metabolic processes that occur in the body. These studies are crucial for understanding the biotransformation of a compound, which can significantly impact its efficacy and safety.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically with an error of <5 ppm), which allows for the determination of the elemental composition of the parent compound and its metabolites. By comparing the experimentally measured accurate mass with the theoretical mass calculated for potential elemental formulas, the molecular formula of a metabolite can be confidently assigned. This is the first step in structural elucidation. Common metabolic transformations include oxidation (e.g., hydroxylation), demethylation, and conjugation.

Interactive Data Table: Predicted Metabolites of this compound and Their Theoretical Exact Masses

This table lists plausible phase I metabolites and their corresponding elemental formulas and high-resolution masses, which would be used for identification in an in vitro enzymatic study.

| Compound/Metabolite | Proposed Transformation | Molecular Formula | Theoretical Exact Mass (m/z) [M+H]⁺ |

| Parent Compound | - | C₁₁H₁₃N₃O₂ | 220.1081 |

| Metabolite 1 | O-demethylation | C₁₀H₁₁N₃O₂ | 206.0924 |

| Metabolite 2 | Aromatic Hydroxylation | C₁₁H₁₃N₃O₃ | 236.1030 |

| Metabolite 3 | N-Hydroxylation | C₁₁H₁₃N₃O₃ | 236.1030 |

| Metabolite 4 | Double O-demethylation | C₉H₉N₃O₂ | 192.0768 |

Tandem Mass Spectrometry (MS/MS) is used to determine the structure of metabolites identified by HRMS. In an MS/MS experiment, a specific metabolite ion (the precursor ion) is selected and fragmented by collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed. The fragmentation pattern is characteristic of the molecule's structure. By interpreting the fragmentation pathways and comparing them to the parent compound, the site of metabolic modification can be determined. For example, a mass shift of 16 Da in a fragment containing the dimethoxyphenyl ring, but not in fragments containing only the pyrazole ring, would indicate hydroxylation on the phenyl moiety.

Interactive Data Table: Plausible MS/MS Fragmentation of this compound ([M+H]⁺ = 220.1)

This table details the expected fragmentation pattern, which serves as a fingerprint for structural confirmation of the parent compound and its metabolites.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 220.1 | 203.1 | 17 (NH₃) | Loss of the amine group |

| 220.1 | 177.1 | 43 (HNCO) | Cleavage of the pyrazole ring |

| 220.1 | 162.1 | 58 (C₂H₄N₂) | Loss of aminopyrazole moiety |

| 220.1 | 135.1 | 85 (C₃H₅N₃) | 2,5-dimethoxybenzoyl cation |

| 220.1 | 107.1 | 113 (C₄H₅N₃O) | Dimethoxyphenyl fragment cleavage |

X-ray Crystallography of Compound-Target Complexes (if available)

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules and their complexes at atomic resolution. Obtaining a crystal structure of this compound bound to its biological target would provide definitive evidence of the binding mode and the specific molecular interactions that govern the complex's stability. While no crystal structure of this specific compound in a complex is publicly available at present, the methodology remains critically important for mechanistic elucidation.

The process involves co-crystallizing the compound with its purified target protein. The resulting crystal is then exposed to an X-ray beam, and the diffraction pattern is used to calculate the electron density map, from which the atomic coordinates of the protein and the bound ligand can be determined. The resulting model reveals precise details such as hydrogen bonds, hydrophobic interactions, salt bridges, and the orientation of the ligand within the active site. This information is invaluable for explaining the compound's structure-activity relationship (SAR) and for rationally designing more potent and selective analogues. nih.gov

Interactive Data Table: Hypothetical Key Interactions for this compound in a Target's Active Site (Based on X-ray Crystallography)

This table outlines the types of interactions that would be revealed by a crystal structure, providing a blueprint for the compound's binding mechanism.

| Interaction Type | Ligand Moiety Involved | Target Residue Example | Distance (Å) |

| Hydrogen Bond | Pyrazole N-H (donor) | Asp145 (backbone C=O) | 2.9 |

| Hydrogen Bond | Pyrazole 5-NH₂ (donor) | Glu85 (side chain C=O) | 3.1 |

| Hydrophobic | 2,5-dimethoxyphenyl ring | Val25, Leu130, Ile143 | 3.5 - 4.0 |

| π-π Stacking | 2,5-dimethoxyphenyl ring | Phe82 | 3.8 |

Potential Research Applications and Future Directions of 3 2,5 Dimethoxyphenyl 1h Pyrazol 5 Amine

The heterocyclic pyrazole (B372694) nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of therapeutic applications. nih.govnih.gov The compound 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine, featuring a dimethoxyphenyl substituent and a reactive amine group, represents a valuable starting point for further chemical exploration and drug discovery efforts. Its potential utility is rooted in the diverse biological activities associated with the broader pyrazole class, including anticancer, anti-inflammatory, and enzyme inhibitory properties. nih.govnih.govnih.gov

Q & A

Q. Key reaction conditions :

| Reaction Step | Reagents/Conditions | Impact on Yield |

|---|---|---|

| Cyclization | Acidic (HCl) or basic (NaOH) medium | Acidic conditions favor pyrazole ring closure but may require longer reaction times . |

| Purification | Recrystallization (methanol/water) | Removes unreacted hydrazine and byproducts, improving purity . |

Optimization Tip : Use microwave-assisted synthesis to reduce reaction time and enhance regioselectivity .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- 1H/13C NMR : Confirm substitution patterns on the phenyl and pyrazole rings. The methoxy groups (-OCH₃) appear as singlets near δ 3.8 ppm, while pyrazole NH₂ protons resonate as broad signals at δ 5.5–6.0 ppm .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 248.1034 for C₁₁H₁₃N₃O₂).

- IR Spectroscopy : Identify N-H stretching (~3400 cm⁻¹) and C=N/C-O bonds (1600–1500 cm⁻¹) .

Advanced Question: How can researchers optimize regioselectivity in pyrazole ring formation during synthesis?

Answer:

Regioselectivity is influenced by:

- Electronic effects : Electron-donating groups (e.g., -OCH₃) on the phenyl ring direct cyclization to the meta position .

- Steric hindrance : Bulky substituents on the carbonyl component favor 1,3-dipolar cycloaddition at less hindered sites.

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or ionic liquids to stabilize transition states and improve regiocontrol .

Example : Substituting the β-keto ester with a trifluoromethyl group increases electrophilicity, enhancing reaction rates by 20–30% .

Advanced Question: How do structural modifications (e.g., methoxy vs. alkyl groups) affect biological activity?

Answer:

- Methoxy groups : Enhance solubility and π-stacking interactions with biological targets (e.g., enzymes). For example, 3-(2,5-dimethoxyphenyl) derivatives show 2–4× higher antimicrobial activity compared to non-substituted analogs .

- Alkyl chains : Longer chains (e.g., propyl) increase lipophilicity, improving membrane permeability but may reduce target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.